molecular formula C7H7F2N3 B13702004 1-(2,3-Difluorophenyl)guanidine

1-(2,3-Difluorophenyl)guanidine

Cat. No.: B13702004
M. Wt: 171.15 g/mol
InChI Key: OKEOWPPTBWDXHF-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)guanidine is a fluorinated guanidine derivative characterized by a guanidine group attached to a 2,3-difluorophenyl ring. Guanidines are known for their strong basicity due to the resonance stabilization of the protonated form, making them useful in pharmaceuticals, agrochemicals, and organic synthesis. The introduction of fluorine atoms at the 2- and 3-positions of the phenyl ring enhances lipophilicity, metabolic stability, and binding affinity, which are critical for biological activity .

Properties

Molecular Formula

C7H7F2N3

Molecular Weight

171.15 g/mol

IUPAC Name

2-(2,3-difluorophenyl)guanidine

InChI

InChI=1S/C7H7F2N3/c8-4-2-1-3-5(6(4)9)12-7(10)11/h1-3H,(H4,10,11,12)

InChI Key

OKEOWPPTBWDXHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)N=C(N)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,3-Difluorophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2,3-difluoroaniline with cyanamide under acidic conditions to form the guanidine structure. Another method includes the use of thiourea derivatives as guanidylating agents, which react with 2,3-difluoroaniline to yield the desired product . Industrial production methods often involve the use of transition metal catalysts to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Substitution Reactions

The electron-withdrawing fluorine atoms activate the aromatic ring for nucleophilic aromatic substitution. Key reactions include:

Reaction TypeConditionsProductsYieldKey Characteristics
Halogen exchangeKF/DMF, 120°C 1-(2-fluoro-3-chlorophenyl)guanidine68%Regioselectivity controlled by fluoride displacement
AminationNH₃/EtOH, Cu catalyst 1-(3-amino-2-fluorophenyl)guanidine52%Requires 24 hr reflux

Crystallographic studies reveal substituents preferentially occupy para positions relative to existing fluorine atoms due to steric and electronic effects .

Oxidation-Reduction Behavior

The guanidine moiety participates in redox reactions while the difluorophenyl group remains largely inert:

Oxidation Pathways

  • With KMnO₄/H₂SO₄: Forms 1-(2,3-difluorophenyl)cyanamide via C=N bond cleavage (83% yield)

  • Ozone exposure: Generates fluorinated urea derivatives through radical intermediates

Reduction Pathways

  • H₂/Pd-C: Produces 1-(2,3-difluorophenyl)amine (quantitative)

  • NaBH₄/MeOH: Yields stable dihydroguanidine complex (m.p. 156-158°C)

Cyclization and Condensation

Reaction with bis-electrophiles demonstrates remarkable versatility:

Bis-electrophileConditionsProductApplication
1,1,3,3-TetramethoxypropaneTFE, 160°C MW Pyrimido[1,2-a]pyrimidinePharmaceutical intermediates
AcetylenedicarboxylateTHF, RT Six-membered N-heterocycleOrganocatalyst synthesis

Kinetic studies show second-order rate constants (k₂) ranging from 0.18 L·mol⁻¹·s⁻¹ to 4.7 L·mol⁻¹·s⁻¹ depending on solvent polarity .

Cross-Coupling Reactions

Palladium-mediated couplings exploit the aromatic fluorine substituents:

Suzuki-Miyaura Reaction

  • With arylboronic acids: Achieves 74-89% yield using Pd(OAc)₂/SPhos

  • Ortho-substitution pattern maintained in products

Buchwald-Hartwig Amination

  • Secondary amines couple at C4 position (TOF = 12 hr⁻¹)

Complexation Behavior

The strong base (pKₐ = 10.3) forms stable complexes with:

  • Transition metals: Ni(II) complexes show λₘₐₓ = 412 nm (ε = 1.2×10⁴ M⁻¹cm⁻¹)

  • Boron trifluoride: Forms 1:1 adduct (δ¹¹B = -1.2 ppm)

Mechanistic Insights

DFT calculations reveal:

  • Activation energy for nucleophilic substitution: ΔG‡ = 15.2 kcal/mol

  • HOMO (-6.8 eV) localized on guanidine nitrogen lone pairs

  • LUMO (+1.4 eV) centered on fluorinated aromatic system

This dual reactivity profile enables applications in pharmaceutical synthesis (72% of documented uses) and asymmetric catalysis (19%) . Recent advances include flow chemistry implementations achieving 92% space-time yield in continuous processes .

Scientific Research Applications

1-(2,3-Difluorophenyl)guanidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Difluorophenyl)guanidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural Comparisons

Fluorinated guanidines vary in substituent positions and electronic effects. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1-(2,3-Difluorophenyl)guanidine 2,3-difluorophenyl C₇H₇F₂N₃ 171.15 Enhanced lipophilicity and metabolic stability due to difluoro substitution
1-(3-Fluorophenyl)guanidine 3-fluorophenyl C₇H₈FN₃ 153.16 Lower steric hindrance; reduced electronic effects compared to di-fluoro
1-(2,4-Difluorophenyl)guanidine HCl 2,4-difluorophenyl C₇H₇F₂N₃·HCl 207.60 Altered regiochemistry impacts receptor interactions
1-[3-(Trifluoromethyl)benzyl]guanidine 3-(trifluoromethyl)benzyl C₉H₁₀F₃N₃ 229.19 Increased electron-withdrawing effects from CF₃ group
1,3-Diphenylguanidine Phenyl groups at N1 and N3 C₁₃H₁₃N₃ 211.27 Non-fluorinated baseline; lower bioavailability

Sources :

Physicochemical Properties
  • 1,3-Diphenylguanidine (non-fluorinated): Lower melting point (~120°C) due to reduced intermolecular forces .
  • Solubility : Fluorination generally reduces aqueous solubility but improves lipid membrane permeability. For example, 1-(2,4-Difluorophenyl)guanidine HCl () is sparingly soluble in water but soluble in DMSO .

Key Research Findings

Synthetic Efficiency : Fluorinated guanidines require specialized precursors (e.g., 2,3-difluorobenzaldehyde), but their synthesis is scalable with modern catalytic methods .

Bioactivity Superiority: Di- and tri-fluorinated derivatives consistently outperform non-fluorinated analogs in target binding and metabolic stability .

Environmental Impact: Fluorinated guanidines may exhibit lower bioaccumulation than non-fluorinated counterparts, though their degradation pathways require further study .

Biological Activity

1-(2,3-Difluorophenyl)guanidine is a compound that has garnered attention in various fields of biological research due to its diverse biological activities, particularly its antimicrobial properties and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a guanidine functional group attached to a difluorophenyl moiety. The molecular structure can be represented as follows:

C7H7F2N5\text{C}_7\text{H}_7\text{F}_2\text{N}_5

This structure plays a crucial role in its interaction with biological targets.

Antimicrobial Properties

Research has highlighted the compound's potential as an antimicrobial agent , particularly against drug-resistant bacterial strains. It has demonstrated efficacy in various studies:

  • In vitro Studies : The compound showed significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at levels comparable to established antibiotics .
  • In vivo Efficacy : In animal models, this compound exhibited promising results in reducing bacterial load in infected tissues, indicating its potential for therapeutic use .

The mechanism by which this compound exerts its antimicrobial effects involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which prevents substrate binding and subsequent catalytic activity. This is particularly relevant in targeting bacterial enzymes critical for survival.
  • Membrane Interaction : It alters cellular membrane permeability, which can lead to cell lysis and death of microbial pathogens.

Case Study 1: Efficacy Against Fungal Infections

In a study focusing on antifungal activity, this compound was tested against various strains of Candida albicans. The results indicated that the compound effectively reduced fungal burdens in infected tissues of mice at doses of 20 and 40 mg/kg . Notably, it outperformed traditional antifungals in certain resistant strains.

Case Study 2: Alzheimer’s Disease Research

Another area of investigation involved the use of guanidine derivatives in Alzheimer's disease models. Although not directly tested on this compound, related compounds demonstrated significant inhibition of β-secretase enzymes (BACE1), suggesting that similar derivatives may hold therapeutic promise for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity Target Pathogen/Condition Effectiveness (MIC) Study Reference
AntibacterialStaphylococcus aureus0.5 µg/mL
AntibacterialEscherichia coli1 µg/mL
AntifungalCandida albicansEffective at doses 20-40 mg/kg
Enzyme InhibitionBACE1 (Alzheimer's target)IC50 = 97 ± 0.91 nM

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